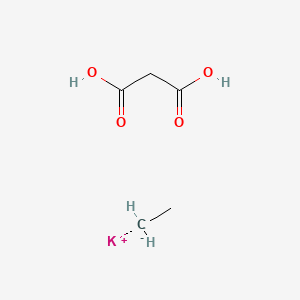
Ethyl potassium malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl potassium malonate is a compound that combines potassium, ethane, and propanedioic acidIt is a colorless, hygroscopic solid that sublimes in a vacuum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A classical preparation of malonic acid starts from chloroacetic acid. Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .
Industrial Production Methods
Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate . It has also been produced through fermentation of glucose .
Analyse Chemischer Reaktionen
Types of Reactions
Malonic acid undergoes various types of reactions, including:
Oxidation: Malonic acid can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid derivatives.
Substitution: Malonic acid can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is used for reduction reactions.
Substitution Reagents: Alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid derivatives.
Substitution: Esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Malonic acid and its derivatives have various scientific research applications:
Wirkmechanismus
Malonic acid exerts its effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic Acid: Another dicarboxylic acid with similar properties.
Succinic Acid: A dicarboxylic acid with a similar structure but different reactivity.
Fumaric Acid: An unsaturated dicarboxylic acid with different chemical properties.
Uniqueness
Malonic acid is unique due to its ability to undergo mild decarboxylation and its high reactivity of the central methylene group . This makes it a valuable reagent for synthesizing various compounds in organic chemistry .
Eigenschaften
Molekularformel |
C5H9KO4 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
potassium;ethane;propanedioic acid |
InChI |
InChI=1S/C3H4O4.C2H5.K/c4-2(5)1-3(6)7;1-2;/h1H2,(H,4,5)(H,6,7);1H2,2H3;/q;-1;+1 |
InChI-Schlüssel |
WOIFCGRLYHBDMC-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].C(C(=O)O)C(=O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















